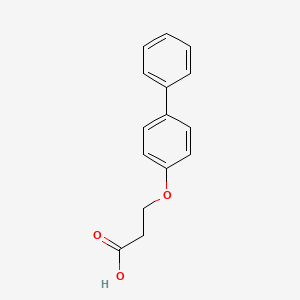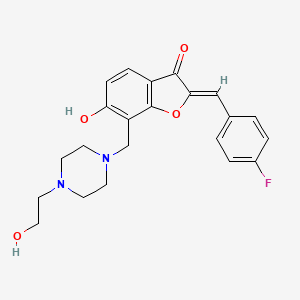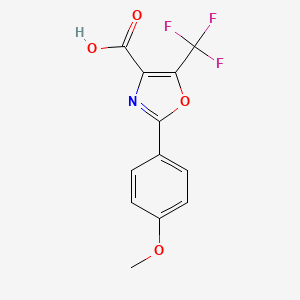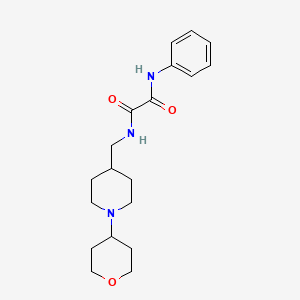![molecular formula C18H15FN4O2S B2713525 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203338-28-6](/img/structure/B2713525.png)
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide
カタログ番号 B2713525
CAS番号:
1203338-28-6
分子量: 370.4
InChIキー: BFPJSKBDCLKILV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorobenzo[d]thiazol-2-yl group could potentially make the compound aromatic, giving it special stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorobenzo[d]thiazol-2-yl group could potentially make the compound more lipophilic, affecting its solubility and distribution in the body .科学的研究の応用
Potential Antipsychotic Properties
- A study investigated compounds structurally similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide, focusing on their potential as antipsychotic agents. It was found that these compounds demonstrated antipsychotic-like effects in behavioral animal tests without interacting with dopamine receptors, a characteristic distinguishing them from conventional antipsychotics (Wise et al., 1987).
Antibacterial Applications
- A related research focused on designing and synthesizing novel analogs with structural similarities, which exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated antibacterial effects at non-cytotoxic concentrations, highlighting their potential for medicinal applications (Palkar et al., 2017).
Synthesis and Analytical Characterization
- A study on the synthesis and analytical characterization of a compound structurally similar to this compound, named 3,5-AB-CHMFUPPYCA, provides insights into the chemical processes and methods used for creating and analyzing compounds in this category (McLaughlin et al., 2016).
Fluorinated Pyrazoles in Medicinal Chemistry
- Another study discussed the synthesis of 3-amino-4-fluoropyrazoles, compounds related to this compound. These fluorinated pyrazoles are significant as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).
Cytotoxic Activity
- Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines suggests that structurally similar compounds to this compound have potential applications in targeting cancer cells (Deady et al., 2003).
Drug Delivery Systems
- A study explored the encapsulation of bioactive molecules on metal-organic frameworks for controlled drug delivery systems. This indicates the potential use of structurally similar compounds in innovative drug delivery technologies (Noorian et al., 2020).
Antitumor Activities
- Novel fluoro-substituted derivatives of pyrazolo[3,4-d]pyrimidines, closely related to the compound , have been investigated for their antitumor activities, showing effectiveness against human cancer cell lines at low concentrations (Hammam et al., 2005).
作用機序
Target of Action
Benzothiazole compounds have been found to have anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .
Mode of Action
Biochemical Pathways
tuberculosis, suggesting they may interfere with the biochemical pathways essential for the growth and survival of this bacterium .
Result of Action
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-9-7-15(20-17(24)12-8-10(2)25-11(12)3)23(22-9)18-21-16-13(19)5-4-6-14(16)26-18/h4-8H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJSKBDCLKILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)
![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)






![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)